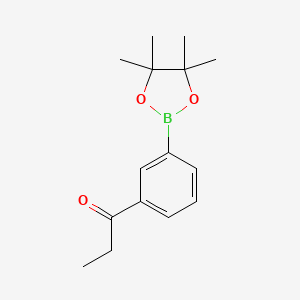
tert-Butyl (2-(4-(cyanomethyl)phenoxy)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate is an organic compound with a complex structure that includes a tert-butyl carbamate group, a phenoxy group, and a cyanomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-[4-(cyanomethyl)phenoxy]ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanomethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized compounds .
Biology
In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways. Its unique structure allows it to interact with specific enzymes and proteins .
Medicine
In medicinal chemistry, tert-butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate is explored for its potential therapeutic properties. It is investigated as a potential drug candidate for treating various diseases due to its ability to modulate biological targets .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tert-butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(2-cyanoethyl)carbamate
- tert-Butyl (2-hydroxyethyl)carbamate
- tert-Butyl methyl (2-methylamino)ethylcarbamate
Uniqueness
tert-Butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of the cyanomethyl group allows for unique substitution reactions, while the phenoxy group provides additional stability and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C15H20N2O3 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[4-(cyanomethyl)phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)17-10-11-19-13-6-4-12(5-7-13)8-9-16/h4-7H,8,10-11H2,1-3H3,(H,17,18) |
Clave InChI |
RPWQLWYRWDZSQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



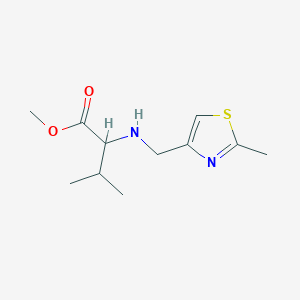

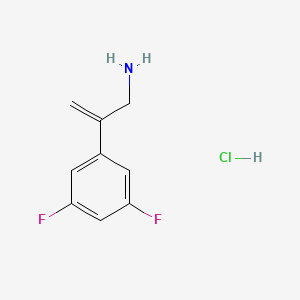



![rac-2-[(3R,4R)-1-(ethanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13513077.png)
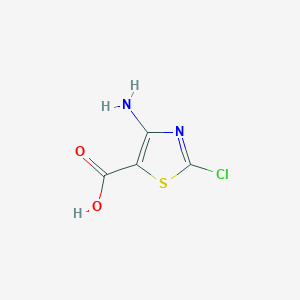

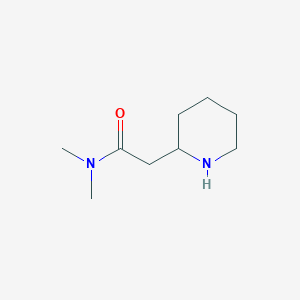

![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13513123.png)
